Product packaging for 1-(2-Ethylphenyl)hexan-1-one(Cat. No.:CAS No. 35028-10-5)

1-(2-Ethylphenyl)hexan-1-one

Cat. No.: B7973404
CAS No.: 35028-10-5
M. Wt: 204.31 g/mol
InChI Key: KYUGBTPRLDSFQP-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)hexan-1-one is an organic compound with the molecular formula C 14 H 20 O and a molecular weight of 204.31 g/mol . Its CAS Registry Number is 35028-10-5 . This compound features a hexanone chain linked to a 2-ethylphenyl group, making it a potential intermediate in organic synthesis and chemical research. As a ketone derivative, it may serve as a valuable building block for the development of more complex molecular structures in pharmaceutical and materials science research. The structural motif of aryl alkyl ketones is often explored in medicinal chemistry and the study of structure-activity relationships (SAR). Current market information indicates this high-purity compound (99%) is available for the research community from specialized chemical suppliers . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to conduct their own safety and handling assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O B7973404 1-(2-Ethylphenyl)hexan-1-one CAS No. 35028-10-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-ethylphenyl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-3-5-6-11-14(15)13-10-8-7-9-12(13)4-2/h7-10H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUGBTPRLDSFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=CC=C1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309129
Record name 1-(2-Ethylphenyl)-1-hexanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35028-10-5
Record name 1-(2-Ethylphenyl)-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35028-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Ethylphenyl)-1-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Ethylphenyl Hexan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2-Ethylphenyl)hexan-1-one would display distinct signals corresponding to the aromatic protons of the ethylphenyl group and the aliphatic protons of the hexanoyl chain. The ortho-substitution on the phenyl ring leads to a complex multiplet pattern for the aromatic protons. The signals for the aliphatic chain would appear as characteristic multiplets, with chemical shifts influenced by their proximity to the electron-withdrawing carbonyl group.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The most downfield signal belongs to the carbonyl carbon, a key identifier for the ketone functional group. springermedizin.de The aromatic carbons resonate in the typical range of 125-150 ppm, with their precise shifts influenced by the ethyl substituent. beilstein-journals.org The aliphatic carbons of the ethyl and hexanoyl chains appear in the upfield region of the spectrum. The number of peaks in the spectrum confirms the molecular symmetry. mdpi.com

A predictive summary of the expected ¹H and ¹³C NMR chemical shifts is provided in the tables below, based on data from structurally similar compounds. springermedizin.debeilstein-journals.org

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic (C₆H₄) 7.20 - 7.60 Multiplet (m)
Methylene (B1212753) (-CH₂-CO) 2.95 Triplet (t)
Ethyl Methylene (Ar-CH₂-CH₃) 2.70 Quartet (q)
Methylene (-CH₂-CH₂-CO) 1.70 Quintet
Methylene (-CH₂-CH₂-CH₂-CO) 1.35 Multiplet (m)
Methylene (-CH₂-CH₃, hexanoyl) 1.35 Multiplet (m)
Ethyl Methyl (Ar-CH₂-CH₃) 1.25 Triplet (t)

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~204.0
Aromatic (C-CO) ~138.0
Aromatic (C-CH₂CH₃) ~141.0
Aromatic (CH) 126.0 - 132.0
Methylene (-CH₂-CO) ~40.0
Methylene (-CH₂-CH₂-CO) ~24.0
Methylene (-CH₂-CH₂-CH₂-CO) ~31.5
Methylene (-CH₂-CH₃, hexanoyl) ~22.5
Ethyl Methylene (Ar-CH₂) ~26.5
Methyl (-CH₃, hexanoyl) ~14.0

While 1D NMR suggests the structure, 2D NMR experiments are crucial for unambiguous confirmation by revealing proton-proton and proton-carbon correlations. tjpr.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show clear correlations within the hexanoyl chain (e.g., between the α-CH₂ and β-CH₂ protons) and within the ethyl group (between the -CH₂- and -CH₃ protons), confirming the integrity of these aliphatic fragments. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. acs.org Each cross-peak links a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of all protonated carbons in the ¹³C NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds apart. acs.org Key correlations for this compound would include the link from the α-methylene protons of the hexanoyl chain to the carbonyl carbon and the adjacent aromatic carbon. Similarly, correlations from the ethyl group's methylene protons to the aromatic carbons would confirm its position. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is vital for confirming stereochemistry and conformation. For this molecule, a key NOESY correlation would be observed between the protons of the ethyl group and the adjacent proton on the aromatic ring (H-3), confirming the ortho substitution pattern. researchgate.net

Solid-state NMR (ssNMR) provides structural information on materials in their solid form. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by the fixed orientation of molecules in the crystal lattice. pressbooks.pub For this compound, ssNMR could be used to study crystalline polymorphism, where different packing arrangements of the same molecule can exist. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C spectra of the solid sample. docbrown.info These spectra can differentiate between polymorphs, as the distinct crystalline environments in each form would lead to slightly different chemical shifts for the carbon atoms. pressbooks.pub

Vibrational Spectroscopy

Vibrational spectroscopy probes the stretching and bending of chemical bonds within a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for functional group identification.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Aliphatic C-H Stretch 3000 - 2850 Strong
Ketone C=O Stretch 1700 - 1680 Strong
Aromatic C=C Ring Stretch ~1600, ~1450 Medium-Variable
Aliphatic C-H Bend 1470 - 1370 Medium

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light (from a laser). springermedizin.de While both probe molecular vibrations, their selection rules differ. Vibrations that cause a change in polarizability are Raman active. For this compound, the aromatic C=C ring stretching vibrations are expected to produce strong signals in the Raman spectrum. spectroscopyonline.com The C=O stretch is also observable but is typically weaker in Raman than in IR. springermedizin.de Conversely, symmetric and non-polar bonds often give rise to strong Raman signals but weak or absent IR absorptions. This makes Raman spectroscopy a valuable complementary tool for a full vibrational analysis of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. bioanalysis-zone.com It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. nationalmaglab.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Molecular Weight Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unodc.orgresearchgate.net It is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, providing both qualitative and quantitative information. researchgate.netshimadzu.com In the context of this compound, GC-MS serves as a primary tool for assessing the purity of a sample and confirming its molecular weight.

The GC component separates the compound from any impurities based on differences in boiling points and interactions with the stationary phase of the GC column. copernicus.org The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum displays the molecular ion (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ions that form a unique fingerprint.

For this compound (molar mass: 204.30 g/mol ), the mass spectrum would be expected to show a molecular ion peak at an m/z of 204. The purity of the sample can be determined from the gas chromatogram by comparing the peak area of the target compound to the total area of all peaks. A single, sharp peak indicates a high degree of purity.

Table 1: Typical GC-MS Parameters for Analysis

Parameter Value/Type
GC Column Rxi®-5Sil MS (or similar non-polar column) springermedizin.de
Injector Temperature 260 °C springermedizin.deiucr.org
Carrier Gas Helium at 1.2 mL/min springermedizin.deiucr.org
Oven Program Initial 100°C, ramp at 20°C/min to 260°C iucr.org
Ionization Mode Electron Impact (EI) at 70 eV
MS Source Temp. 250 °C iucr.org

| Mass Analyzer | Quadrupole or Ion Trap |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a technique capable of measuring the mass-to-charge ratio of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.comtaylorfrancis.com This precision allows for the determination of a compound's exact mass, which can be used to deduce its elemental formula, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.com

The molecular formula for this compound is C₁₄H₂₀O. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with an error of less than 5 parts per million (ppm), providing strong evidence for the proposed elemental composition. scispace.comnih.gov

Table 2: High-Resolution Mass Data for this compound

Parameter Value
Molecular Formula C₁₄H₂₀O
Nominal Mass 204 Da
Theoretical Exact Mass 204.15142 u

| Analysis Technique | ESI-TOF or Orbitrap scispace.com |

This capability is crucial in differentiating between isomers or compounds with very similar molecular weights, a common challenge in the analysis of complex organic molecules. bioanalysis-zone.com

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MS/MS) for Fragmentation Pathway Analysis

Electrospray Ionization (ESI) is a soft ionization technique that generates gas-phase ions from molecules in solution with minimal fragmentation. nih.govnih.gov This makes it particularly suitable for determining the molecular weight of thermally labile or non-volatile compounds. nih.gov When coupled with tandem mass spectrometry (MS/MS), ESI becomes a powerful tool for structural elucidation. nationalmaglab.orgwikipedia.orglabmanager.com

In an MS/MS experiment, ions of a specific m/z (the precursor ions) generated by ESI are selected and then subjected to fragmentation, often through collision-induced dissociation (CID). uci.edu The resulting fragment ions (product ions) are then mass-analyzed, providing detailed structural information. nationalmaglab.orggre.ac.uk

For this compound, the protonated molecule [M+H]⁺ with an m/z of 205.1592 would be selected as the precursor ion. Fragmentation would likely occur via cleavage of the acyl-carbon bond and through McLafferty-type rearrangements involving the hexyl chain.

Key Fragmentation Pathways:

Alpha-Cleavage: Loss of the pentyl radical (C₅H₁₁) from the hexyl chain to produce a stable acylium ion.

Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the phenyl ring, or the carbonyl carbon and the hexyl chain, leading to characteristic fragments.

McLafferty Rearrangement: A characteristic fragmentation for ketones, involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Table 3: Predicted MS/MS Fragments of this compound ([M+H]⁺ = m/z 205.16)

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Structure/Loss
205.16 133.06 [C₉H₉O]⁺ - Loss of C₅H₁₂ (pentane)

Analysis of these fragmentation patterns allows for the unambiguous identification of the compound's core structure and the nature of its substituents. gre.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing electronic transitions from a ground state to an excited state. msu.edu The chromophores within a molecule—the parts responsible for light absorption—determine the wavelengths at which absorption occurs.

In this compound, the primary chromophore is the 2-ethylbenzoyl group. The conjugation between the aromatic π-system of the phenyl ring and the carbonyl group gives rise to distinct absorption bands.

π → π Transitions:* These are high-energy transitions associated with the aromatic ring and the C=O double bond. They typically result in strong absorption bands (high molar absorptivity) in the range of 200-280 nm.

n → π Transitions:* This transition involves the promotion of a non-bonding electron (from the oxygen lone pair) to an anti-bonding π* orbital of the carbonyl group. It is a lower-energy, forbidden transition, resulting in a weak absorption band at a longer wavelength, typically above 300 nm. msu.edu

The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent and the substitution pattern on the aromatic ring.

Table 4: Expected UV-Vis Absorption Data for this compound

Transition Type Expected λ_max Range (nm) Relative Intensity
π → π* ~240-250 Strong
π → π* (benzenoid) ~270-280 Medium to Weak

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org It provides precise information on bond lengths, bond angles, and the absolute configuration of a molecule. dokumen.pub

Single-Crystal X-ray Diffraction Analysis of Crystalline Forms

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. libretexts.org The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The positions and intensities of these spots are used to calculate the electron density map of the molecule, from which the atomic structure can be solved and refined. libretexts.orgscielo.org.za

While X-ray crystallography provides unequivocal structural proof, obtaining a suitable single crystal of this compound is a prerequisite. mdpi.com This often involves slow evaporation of a solution of the compound in an appropriate solvent system. scielo.org.za Although specific crystallographic data for this compound is not widely published, the methodology remains the gold standard for structural elucidation. jst.go.jpresearchgate.net If a crystal were obtained, the analysis would yield precise data as outlined in the table below.

Table 5: Representative Crystal Data and Structure Refinement Parameters

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic springermedizin.de
Space Group e.g., P2₁/n, Pbca springermedizin.de
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Z (Molecules per unit cell) Integer value
Calculated Density (D_c) g/cm³
Radiation e.g., Mo Kα (λ = 0.71073 Å)
Final R indices [I>2σ(I)] R1, wR2

| Goodness-of-fit (S) | ~1 |

The resulting structural model would confirm the connectivity of the 2-ethylphenyl group to the hexan-1-one moiety and reveal details about the conformation of the hexyl chain and the orientation of the ethyl group relative to the carbonyl.

Compound Index

Table 6: List of Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₁₄H₂₀O
N-ethyl-2-amino-1-phenylhexan-1-one (Hexen) C₁₄H₂₁NO
Carbon Dioxide CO₂
Water H₂O
Helium He
Nitrogen N₂

Analysis of Intermolecular Interactions (e.g., π-π stacking, C-H···π)

A detailed analysis of intermolecular interactions, such as π-π stacking and C-H···π interactions, for this compound cannot be provided. Such an analysis is contingent on the availability of crystallographic data, which would define the precise geometry of the molecules within a crystal lattice, including the distances and angles between aromatic rings and C-H bonds. Without a solved crystal structure, any discussion of these specific non-covalent interactions would be purely speculative.

For related but distinct compounds, such as the hydrochloride salt of N-ethyl-2-amino-1-phenylhexan-1-one, studies have identified both π-π interactions between phenyl rings and C-H···π interactions. springermedizin.deresearchgate.net However, the presence and nature of these interactions are highly dependent on the specific molecular structure and crystal packing, and these findings cannot be extrapolated to this compound.

Polymorphism and Crystal Packing Studies

There are no published studies on the polymorphism or crystal packing of this compound. Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. google.com The investigation of polymorphism involves screening for different crystalline forms under various conditions and characterizing them using techniques like X-ray diffraction. Since no such studies have been reported for this compound, there is no information on whether it exhibits polymorphism or what its crystal packing arrangement is.

Computational Chemistry and Theoretical Investigations of 1 2 Ethylphenyl Hexan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-(2-Ethylphenyl)hexan-1-one, a DFT study would typically involve optimizing the molecular geometry to find its most stable three-dimensional structure. This process minimizes the energy of the molecule with respect to the positions of its atoms. Key outputs from such a study would include optimized bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT)

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond LengthC(carbonyl)O(carbonyl)--Data not available
Bond LengthC(carbonyl)C(phenyl)--Data not available
Bond AngleC(phenyl)C(carbonyl)O(carbonyl)-Data not available
Dihedral AngleC(ethyl)C(phenyl)C(carbonyl)O(carbonyl)Data not available

This table is for illustrative purposes only. The values would be determined through DFT calculations.

Furthermore, DFT calculations would provide insights into the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is crucial for understanding the molecule's reactivity and electronic transitions.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide a more accurate description of the electronic structure of this compound compared to DFT, especially for systems where electron correlation is significant. These higher-level calculations would serve to benchmark the results obtained from DFT and provide more reliable energetic information.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules. A TD-DFT calculation for this compound would predict its electronic absorption spectrum (UV-Vis spectrum) by calculating the energies of vertical electronic transitions from the ground state to various excited states.

Table 2: Hypothetical Predicted Electronic Transitions for this compound (TD-DFT)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength
S₀ → S₁Data not availableData not availableData not available
S₀ → S₂Data not availableData not availableData not available
S₀ → S₃Data not availableData not availableData not available

This table illustrates the expected output from a TD-DFT calculation. The values would indicate the positions and intensities of absorption bands.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the conformational flexibility and intermolecular interactions of a molecule.

Conformational Analysis and Energy Landscapes

The hexanoyl chain and the ethylphenyl group of this compound can rotate around several single bonds, leading to a variety of possible three-dimensional arrangements, or conformers. A conformational analysis would systematically explore these possibilities to identify the most stable conformers and the energy barriers between them. This would result in an energy landscape, a plot of potential energy as a function of one or more dihedral angles, which would reveal the preferred shapes of the molecule.

Intermolecular Interaction Modeling

Understanding how molecules of this compound interact with each other is crucial for predicting its bulk properties, such as boiling point and solubility. Molecular dynamics simulations could be employed to model these interactions. By simulating a system containing many molecules of this compound over time, it would be possible to study the nature and strength of intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, and how they influence the structure of the liquid or solid state.

Spectroscopic Parameter Prediction

Computational methods are invaluable for predicting the spectroscopic behavior of molecules, offering a powerful complement to experimental techniques. For this compound, theoretical calculations can forecast its Nuclear Magnetic Resonance (NMR) and vibrational spectra, aiding in its structural elucidation and characterization.

Computational NMR Chemical Shift and Coupling Constant Prediction

Theoretical prediction of NMR spectra is a crucial tool in confirming the structure of organic compounds. bohrium.com By employing quantum chemistry methods, such as Density Functional Theory (DFT), it is possible to calculate the magnetic shielding tensors for each nucleus in this compound. These tensors are then used to predict the chemical shifts (δ) for both ¹H and ¹³C nuclei.

Recent advancements in computational chemistry, including the use of specific functionals and basis sets, have significantly improved the accuracy of these predictions. github.iomdpi.com For instance, methodologies like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used. mdpi.com The predicted chemical shifts can be compared against experimental data to validate the molecular structure. Furthermore, spin-spin coupling constants (J-couplings) can also be computed, providing detailed information about the connectivity of atoms within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl Carbon - ~205.0
Aromatic CH 7.2 - 7.8 125.0 - 135.0
CH₂ (next to C=O) ~2.9 ~40.0
Ethyl CH₂ ~2.7 ~25.0
Hexanoyl CH₂ 1.3 - 1.7 22.0 - 32.0
Methyl (Ethyl) ~1.2 ~15.0

Vibrational Frequency Calculation and Assignment

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. q-chem.com Computational frequency analysis calculates the harmonic vibrational frequencies of this compound, which correspond to the energies of its fundamental vibrational modes. mdpi.com These calculations are typically performed at the same level of theory as the geometry optimization to ensure the structure is at a potential energy minimum. q-chem.com

The calculated frequencies and their corresponding IR intensities and Raman activities can be used to generate a theoretical vibrational spectrum. nih.gov By analyzing the atomic displacements for each mode, a detailed assignment of the spectral bands to specific functional group vibrations (e.g., C=O stretch, C-H stretch, aromatic ring modes) can be made. researchgate.net This theoretical spectrum is an invaluable aid in the interpretation of experimental IR and Raman data.

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups in this compound (Note: These are hypothetical values for illustrative purposes)

Vibrational Mode Predicted Frequency (cm⁻¹) Description
Aromatic C-H Stretch 3100 - 3000 Stretching of C-H bonds on the phenyl ring
Aliphatic C-H Stretch 3000 - 2850 Asymmetric and symmetric stretching of CH₂, CH₃ groups
Carbonyl C=O Stretch ~1685 Stretching of the ketone carbonyl group
Aromatic C=C Stretch 1600 - 1450 In-plane stretching of the phenyl ring
CH₂ Scissoring ~1465 Bending vibration of the methylene (B1212753) groups

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). sapub.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. rsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. For this compound, FMO analysis can identify the regions of the molecule most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the molecule indicates the probable sites for electrophilic and nucleophilic attack, respectively.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values for illustrative purposes)

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. libretexts.org It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive behavior. wolfram.com The MEP map is color-coded to indicate different regions of electrostatic potential. researchgate.net Typically, red areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow regions denote intermediate or near-neutral potentials. researchgate.net

For this compound, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a prime site for interaction with electrophiles. The aromatic ring and the aliphatic chain would exhibit varying potentials, influencing how the molecule interacts with other chemical species.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. nih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal, partitioning the crystal electron density into molecular fragments. nih.gov

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of great interest due to their potential applications in technologies like optical switching, data storage, and telecommunications. dtic.mil Computational chemistry can be used to predict the NLO properties of molecules by calculating their polarizability (α) and first-order hyperpolarizability (β). pageplace.de These parameters quantify how the electron cloud of a molecule is distorted by an external electric field.

Molecules with large hyperpolarizability values often possess characteristics such as extended π-conjugation and the presence of electron-donating and electron-withdrawing groups. mdpi.com While this compound does not have a classic donor-acceptor structure, the presence of the aromatic ring and the carbonyl group can contribute to its NLO response. Theoretical calculations of α and β for this compound would provide an initial assessment of its potential as an NLO material.

Table 4: Calculated Nonlinear Optical Properties for this compound (Note: These are hypothetical values for illustrative purposes)

NLO Parameter Calculated Value (a.u.)
Dipole Moment (μ) ~2.9 D
Mean Polarizability (α) ~150

Reactivity and Mechanistic Studies of 1 2 Ethylphenyl Hexan 1 One

Reactions at the Ketone Carbonyl Group

The carbonyl group (C=O) is the most reactive site in 1-(2-ethylphenyl)hexan-1-one. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the π-bond and moving the electrons onto the oxygen atom. Subsequent protonation of the resulting alkoxide ion gives the final addition product.

Common nucleophiles that undergo addition to ketones include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and hydrides. The reaction with Grignard reagents, for instance, would lead to the formation of a tertiary alcohol.

Table 1: Examples of Nucleophilic Addition Reactions of this compound

NucleophileReagent ExampleProduct
HydrideSodium borohydride (B1222165) (NaBH₄)1-(2-Ethylphenyl)hexan-1-ol
Grignard ReagentMethylmagnesium bromide (CH₃MgBr)2-(2-Ethylphenyl)heptan-2-ol
CyanideHydrogen cyanide (HCN)2-(2-Ethylphenyl)-2-hydroxyheptanenitrile

Note: The products listed are based on predicted reactivity patterns.

Enolization and Enolate Chemistry

Ketones that have at least one hydrogen atom on the α-carbon (the carbon atom adjacent to the carbonyl group) can exist in equilibrium with their enol tautomers. This process, known as enolization, can be catalyzed by either acid or base. The resulting enol or enolate ion is a key intermediate in many reactions.

Under basic conditions, a proton is removed from the α-carbon to form an enolate ion. The enolate is a powerful nucleophile and can react with various electrophiles. The formation of the enolate is a reversible process, and the position of the equilibrium depends on the strength of the base and the reaction conditions. For an unsymmetrical ketone like this compound, two different enolates can potentially be formed: the kinetic enolate (formed by removing a proton from the less substituted α-carbon) and the thermodynamic enolate (formed by removing a proton from the more substituted α-carbon).

Reductions and Oxidations (e.g., Selenium Dioxide Oxidation Analogues)

The carbonyl group of this compound can be reduced to a secondary alcohol or completely reduced to a methylene (B1212753) group. Common reducing agents for the conversion to an alcohol include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions would convert the carbonyl group to a CH₂ group.

Oxidation of ketones is generally more difficult than the oxidation of aldehydes. However, oxidation at the α-carbon can be achieved using strong oxidizing agents. A classic example is the oxidation with selenium dioxide (SeO₂), which typically introduces a carbonyl group at the α-position to form a 1,2-dicarbonyl compound. While specific studies on this compound are not available, by analogy, reaction with selenium dioxide would be expected to yield 1-(2-ethylphenyl)hexane-1,2-dione.

Reactions on the Alkyl Chain

The presence of α-hydrogens on the alkyl chain provides another avenue for the reactivity of this compound, primarily through the formation of enolates.

Alpha-Carbon Functionalization

The enolate of this compound can act as a nucleophile to attack a wide range of electrophiles, leading to the formation of a new carbon-carbon bond at the α-position. This is a powerful tool for constructing more complex molecules. For instance, the enolate can be alkylated by reacting it with an alkyl halide.

To achieve selective mono-alkylation, a strong, sterically hindered base like lithium diisopropylamide (LDA) is often used to completely convert the ketone into its enolate before the addition of the electrophile.

Table 2: Examples of Alpha-Carbon Functionalization of this compound

ElectrophileReagent ExampleProduct
Alkyl HalideIodomethane (CH₃I)2-(2-Ethylphenyl)-2-methylhexan-1-one
AldehydeBenzaldehyde (C₆H₅CHO)2-(2-Ethylphenyl)-2-(hydroxyphenylmethyl)hexan-1-one
Acyl ChlorideAcetyl chloride (CH₃COCl)1-(2-Ethylphenyl)hexane-1,3-dione

Note: The products listed are based on predicted reactivity patterns and assume reaction at the more substituted α-carbon.

Halogenation and Subsequent Transformations

The α-carbon of ketones can be halogenated under both acidic and basic conditions. In an acidic medium, the reaction proceeds through the enol form and typically results in the substitution of a single halogen atom at the more substituted α-carbon.

Under basic conditions, halogenation occurs via the enolate ion. The reaction is often difficult to stop at mono-halogenation, as the introduction of an electron-withdrawing halogen atom makes the remaining α-protons more acidic, leading to further halogenation. This is the basis of the haloform reaction for methyl ketones.

The resulting α-haloketones are versatile synthetic intermediates. They can undergo nucleophilic substitution reactions, where the halogen is displaced by a nucleophile, or elimination reactions to form α,β-unsaturated ketones.

Reactions on the Aromatic Ring

The reactivity of the aromatic ring in this compound is primarily governed by the electronic and steric effects of the two substituents: the hexanoyl group (-CO(CH₂)₄CH₃) and the ethyl group (-CH₂CH₃). The interplay between these groups dictates the regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. The outcome of these reactions on a substituted benzene (B151609) ring is determined by the nature of the substituents already present. chemistrysteps.com

Directing Effects: The ethyl group is an alkyl group, which is an activating substituent and an ortho, para-director. pw.live This is due to its electron-donating inductive effect, which enriches the electron density of the aromatic ring, particularly at the ortho and para positions, stabilizing the arenium ion intermediate formed during the substitution. pw.livelibretexts.org Conversely, the hexanoyl group is an acyl group, which is a deactivating substituent and a meta-director. libretexts.orglibretexts.org The carbonyl group withdraws electron density from the ring through a resonance effect, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the partially positive carbonyl carbon in the intermediate. libretexts.org

In this compound, the two substituents are in a 1,2- (or ortho) relationship. The positions on the ring relative to the hexanoyl group are:

Position 2: Ethyl group

Position 3: meta

Position 4: para

Position 5: meta

Position 6: ortho

The positions relative to the ethyl group are:

Position 1: Hexanoyl group

Position 3: ortho

Position 4: meta

Position 5: para

Position 6: ortho

The directing effects of the two groups are therefore in conflict. The activating ethyl group directs incoming electrophiles to positions 3 and 5 (ortho and para to it), while the deactivating hexanoyl group directs them to positions 3 and 5 (meta to it). This alignment of directing effects suggests that electrophilic substitution will preferentially occur at positions 3 and 5. However, steric hindrance from the adjacent hexanoyl and ethyl groups may influence the final product distribution.

Common Electrophilic Aromatic Substitution Reactions:

ReactionReagentsExpected Major Products
Nitration HNO₃, H₂SO₄1-(2-Ethyl-5-nitrophenyl)hexan-1-one and 1-(2-Ethyl-3-nitrophenyl)hexan-1-one
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃1-(5-Bromo-2-ethylphenyl)hexan-1-one and 1-(3-Bromo-2-ethylphenyl)hexan-1-one
Friedel-Crafts Acylation RCOCl, AlCl₃1-(2-Ethyl-5-acylphenyl)hexan-1-one and 1-(2-Ethyl-3-acylphenyl)hexan-1-one

Table 1: Predicted outcomes of electrophilic aromatic substitution reactions on this compound.

The Friedel-Crafts acylation is generally not successful on strongly deactivated rings. organic-chemistry.org However, the presence of the activating ethyl group may allow the reaction to proceed.

Functionalization of the Ethyl Group

The ethyl group attached to the aromatic ring can also undergo various chemical transformations, most notably at the benzylic position (the carbon atom directly attached to the aromatic ring). This position is activated due to the ability of the benzene ring to stabilize radical and ionic intermediates through resonance.

Benzylic Bromination:

A common reaction for the functionalization of alkylbenzenes is benzylic bromination, often carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or benzoyl peroxide. masterorganicchemistry.comchemistrysteps.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a free radical chain mechanism. masterorganicchemistry.com The benzylic C-H bond is weaker than other C-H bonds in the ethyl group, leading to selective bromination at this position. masterorganicchemistry.com

Reaction: this compound + NBS/hν → 1-(2-(1-Bromoethyl)phenyl)hexan-1-one

The resulting benzylic bromide is a versatile intermediate that can be converted into other functional groups through nucleophilic substitution or elimination reactions.

Benzylic Oxidation:

The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). masterorganicchemistry.com For this reaction to occur, there must be at least one benzylic hydrogen atom. The reaction proceeds by oxidizing the benzylic carbon to a carboxyl group.

Reaction: this compound + KMnO₄/H₂O, heat → 2-Hexanoylbenzoic acid

If a milder oxidizing agent is used, or if the reaction conditions are carefully controlled, the ethyl group can be oxidized to a ketone, yielding 1-(2-acetylphenyl)hexan-1-one. For instance, the oxidation of 2-ethylacetophenone with potassium permanganate can yield 1,2-diacylbenzenes. arkat-usa.org

Specific Reaction Mechanisms (Analogous Systems)

Due to the limited specific research on this compound, understanding its potential reactivity can be enhanced by examining the reaction mechanisms of analogous systems.

Peracid-Aldehyde Adduct Rearrangements

The Baeyer-Villiger oxidation is a well-established reaction that involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). adichemistry.com The reaction proceeds through the rearrangement of an intermediate formed by the addition of the peroxyacid to the carbonyl group.

For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The group that is better able to stabilize a positive charge will preferentially migrate. adichemistry.com

Migratory Aptitude Order: H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl adichemistry.comreddit.com

In the case of this compound, the two groups are the 2-ethylphenyl group (an aryl group) and the pentyl group (a primary alkyl group). Based on the established migratory aptitude, the 2-ethylphenyl group is expected to migrate in preference to the pentyl group.

Predicted Reaction: this compound + m-CPBA → Pentyl 2-ethylbenzoate

The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the peroxyacid. The key step is the concerted migration of the aryl group with the simultaneous cleavage of the O-O bond of the peroxyacid.

Radical Anion Mechanisms

Aromatic ketones, upon single-electron reduction, form ketyl radical anions. wikipedia.org These species are valuable reactive intermediates that exhibit umpolung reactivity, meaning the carbonyl carbon, which is typically electrophilic, becomes nucleophilic. rsc.org The formation of ketyl radicals can be achieved through various methods, including the use of alkali metals or through photoredox catalysis. wikipedia.orgrsc.org

The high reduction potential of ketones can make the formation of ketyl radicals challenging. rsc.org However, recent methods have been developed to generate these species under milder conditions. For instance, α-hydroxy sulfinates have been used as precursors to generate ketyl radical anions via oxidative desulfination under photocatalysis. chemistryviews.orgnih.gov

Once formed, ketyl radical anions can participate in a variety of reactions, including:

Coupling Reactions: They can couple with other radicals or electrophiles to form new C-C bonds. rsc.org For example, the coupling of ketyl radicals with olefins is a known transformation. nih.gov

Cyclization Reactions: If an unsaturated moiety is present elsewhere in the molecule, intramolecular cyclization can occur. acs.orgnih.gov For example, enantioselective cyclizations of samarium ketyl radicals have been used to construct complex carbocyclic products. nih.gov

Polymerization: Ketyl radical anions have been used to initiate both radical and anionic ring-opening polymerizations. researchgate.net

In the context of this compound, single-electron reduction would lead to the formation of a ketyl radical anion. This intermediate could potentially undergo intermolecular coupling reactions or, if suitably functionalized, intramolecular cyclization. The presence of the aromatic ring also allows for the delocalization of the radical and the negative charge, which influences the stability and reactivity of the intermediate.

Kinetic and Thermodynamic Studies of Reactions

While specific quantitative data for this compound is not available in the current scientific literature, the reactivity of this alkyl aryl ketone can be understood by examining kinetic and thermodynamic studies of fundamental reaction types common to this class of compounds. These include reactions such as Friedel-Crafts acylation (relevant to its synthesis), ketone reduction, and photochemical reactions.

Detailed Research Findings from Analogous Systems

Friedel-Crafts Acylation: The synthesis of this compound would likely proceed via a Friedel-Crafts acylation of ethylbenzene (B125841) with hexanoyl chloride. Kinetic studies of similar Friedel-Crafts acylations, catalyzed by Lewis acids like aluminum chloride, have shown that the reaction rate is influenced by several factors including the nature of the acylating agent and the aromatic substrate. For instance, the relative rates of acylation of toluene (B28343) with different acyl chlorides (toluoyl, benzoyl, and chlorobenzoyl) have been studied, though specific rate constants are highly dependent on reaction conditions. rsc.org The reaction mechanism involves the formation of a resonance-stabilized acylium ion, which then undergoes electrophilic aromatic substitution. masterorganicchemistry.commt.com Unlike Friedel-Crafts alkylation, rearrangements of the acyl group are not observed due to the stability of the acylium ion. masterorganicchemistry.comwikipedia.org

Thermodynamic analysis of related reactions, such as the alkylation of benzene with ethylene, has been performed using quantum chemistry methods to determine the thermodynamic characteristics and kinetic parameters. researchgate.net Such computational approaches could, in principle, be applied to the acylation reaction to form this compound to estimate reaction enthalpies, entropies, and Gibbs free energies.

Ketone Reduction: The carbonyl group of this compound is susceptible to reduction to the corresponding alcohol, 1-(2-ethylphenyl)hexan-1-ol. Kinetic and thermodynamic studies of ketone reductions are extensive. The choice of reducing agent and catalyst significantly impacts the reaction rate and stereoselectivity. For example, the enantioselective reduction of substituted acetophenones has been investigated using platinum-cinchona catalyst systems, with factors like solvent polarity, pressure, and temperature influencing the reaction kinetics and enantiomeric excess. researchgate.net

Furthermore, the reduction of various ketones using pinacolborane catalyzed by sodium tert-butoxide proceeds at ambient temperature with high yields. organic-chemistry.org Mechanistic studies suggest the active hydride source is a trialkoxyborohydride. organic-chemistry.org The kinetics of such reductions can be complex, with some catalytic systems exhibiting non-linear dependencies on catalyst and substrate concentrations, potentially indicating catalyst deactivation or product inhibition pathways. nih.gov

Photochemical Reactions (Norrish Type I and Type II): Alkyl aryl ketones like this compound are known to undergo photochemical reactions upon absorption of UV light. The two primary pathways are the Norrish Type I and Norrish Type II reactions. wikipedia.orgchem-station.com

Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond next to the carbonyl group, forming two radical intermediates. wikipedia.orgedurev.in The stability of the resulting radicals influences the reaction pathway. wikipedia.org

Norrish Type II reaction is an intramolecular process that occurs if there is a hydrogen atom on the γ-carbon of the alkyl chain. wikipedia.orgchem-station.com The excited carbonyl group abstracts this γ-hydrogen, leading to the formation of a 1,4-biradical. wikipedia.org This biradical can then undergo cleavage to form an enol and an alkene, or cyclization to form a cyclobutanol (B46151) derivative. wikipedia.org

Given the structure of this compound, with a hexanoyl chain, a Norrish Type II reaction involving abstraction of a γ-hydrogen is a plausible photochemical pathway. The kinetics and quantum yields of these reactions are highly dependent on the molecular structure and the reaction medium.

Data Tables from Analogous Systems

The following tables present data from studies on compounds analogous to this compound to illustrate the types of kinetic and thermodynamic parameters that are typically determined.

Table 1: Relative Rates of Friedel-Crafts Acylation of Toluene with Various Acyl Chlorides rsc.org Note: This data illustrates the effect of the acyl chloride structure on the reaction rate.

Acyl ChlorideRelative Rate
Benzoyl Chloride1.0
Toluoyl Chloride0.2
Chlorobenzoyl Chloride2.5

Table 2: Enantioselective Hydrogenation of 3,5-di(trifluoromethyl)acetophenone researchgate.net Note: This data shows the influence of reaction conditions on the stereochemical outcome of a ketone reduction.

Catalyst SystemSolventEnantiomeric Excess (ee)
5 wt% Pt/Al2O3 with CinchonidineToluene69.5% (S)
5 wt% Pt/Al2O3 with CinchonidineAcetic AcidInversion to (R)

Derivatization Strategies and Functionalization of 1 2 Ethylphenyl Hexan 1 One

Formation of Ketone Derivatives (e.g., Oximes, Hydrazones)

The carbonyl group of 1-(2-Ethylphenyl)hexan-1-one is a prime site for nucleophilic attack, leading to a variety of condensation products. The formation of imine-type derivatives like oximes and hydrazones is a fundamental transformation for ketones. wikipedia.orgarpgweb.com These reactions involve the treatment of the ketone with hydroxylamine (B1172632) or hydrazine (B178648) (or their derivatives), typically under mildly acidic conditions which catalyze the dehydration of the intermediate hemiaminal. nih.gov

Oxime Formation: The reaction of this compound with hydroxylamine hydrochloride in the presence of a base, or in a basic solvent like pyridine, is expected to yield the corresponding oxime. arpgweb.com This reaction proceeds through the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the oxime. ijprajournal.com

Hydrazone Formation: Similarly, reacting this compound with hydrazine or its substituted derivatives (e.g., phenylhydrazine) under appropriate conditions yields the corresponding hydrazone. wikipedia.orgmdpi.comresearchgate.net These derivatives are often highly crystalline and have been historically used for the identification and purification of carbonyl compounds. wikipedia.org

The general reaction schemes are as follows:

Oxime Synthesis: C₁₄H₂₀O + NH₂OH·HCl → C₁₄H₂₁NO + H₂O + HCl

Hydrazone Synthesis: C₁₄H₂₀O + N₂H₄ → C₁₄H₂₂N₂ + H₂O

These derivatives are not merely for characterization; they serve as important intermediates in further synthetic transformations, such as the Beckmann rearrangement for oximes and the Wolff-Kishner reduction for hydrazones.

Derivative Type Reagent Typical Conditions Expected Product
OximeHydroxylamine Hydrochloride, BaseEthanol, 60-80°CThis compound oxime
HydrazoneHydrazine HydrateEthanol, RefluxThis compound hydrazone
PhenylhydrazonePhenylhydrazineAcetic Acid (catalyst), EthanolThis compound phenylhydrazone

Chiral Derivatization for Enantiomeric Resolution

While this compound itself is achiral, functionalization at its α-carbon can introduce a chiral center, resulting in a racemic mixture of enantiomers. The separation of these enantiomers, known as chiral resolution, is critical in fields like pharmacology where enantiomers can have vastly different biological activities. mdpi.com Derivatization is a classical and effective strategy to achieve this separation. wikipedia.org

This indirect method is applicable if the derivatized this compound contains an acidic or basic functional group. For instance, if a carboxylic acid moiety were introduced, the racemic acid could be reacted with a single enantiomer of a chiral base (a resolving agent), such as (+)-cinchonine or (S)-1-phenylethylamine. wikipedia.org This reaction forms a mixture of diastereomeric salts.

These diastereomers possess different physical properties, including solubility and affinity for chromatographic stationary phases, which allows for their separation by techniques like fractional crystallization or, more commonly, High-Performance Liquid Chromatography (HPLC). csfarmacie.czmdpi.com Once separated, the pure enantiomer of the derivative can be recovered by breaking the salt linkage through acidification.

An alternative to salt formation is the covalent reaction of a functionalized racemic derivative of this compound with a chiral derivatizing agent (CDA). For example, if the ketone is first reduced to a secondary alcohol, the resulting racemic alcohol can be esterified with an enantiomerically pure chiral acid, such as (S)-(+)-α-methoxyphenylacetic acid (MPA). This process yields a mixture of diastereomeric esters.

These diastereomers can then be separated using standard achiral chromatography, typically HPLC on a silica (B1680970) gel or reversed-phase column. mdpi.comnih.gov The separation is based on the different interactions of the diastereomers with the stationary phase. After separation, the chiral auxiliary (the MPA group) can be cleaved hydrolytically to yield the pure enantiomers of the alcohol.

The following table illustrates hypothetical HPLC data for the separation of diastereomeric esters derived from a chiral derivative of this compound.

Diastereomer Retention Time (min) Resolution (Rs) Separation Factor (α)
Diastereomer 1 (R,S)12.52.151.28
Diastereomer 2 (S,S)14.8

Illustrative data based on typical HPLC separation of diastereomers.

Regioselective Functionalization Techniques

Regioselective functionalization allows for the modification of a specific position on the molecule, which is essential for building complex molecular architectures. For this compound, key targets for regioselective reactions include the C-H bonds on the aromatic ring and the α-carbon.

Direct C-H functionalization is a powerful and atom-economical approach that avoids the need for pre-functionalized substrates. researchgate.net For this compound, this can be applied to both the aromatic ring and the alkyl chain.

Aromatic C-H Functionalization: The ethylphenyl group is an electron-rich aromatic system. The carbonyl group can act as a directing group in transition-metal-catalyzed reactions (e.g., using palladium, rhodium, or ruthenium), guiding functionalization to the ortho position of the carbonyl (the C3 position of the phenyl ring). morressier.com However, the existing ethyl group at the C2 position provides significant steric hindrance, which could favor functionalization at the less hindered C6 position. Without a strong directing group, reactions on alkoxy-substituted arenes often yield a mixture of ortho and para products. nih.gov

Aliphatic C-H Functionalization: The hexanoyl chain also presents sites for C-H functionalization. While terminal methyl groups (ω-position) and methylene (B1212753) groups adjacent to the carbonyl (α-position) are often the most reactive, modern catalytic systems can achieve functionalization at more remote β, γ, or δ positions. researchgate.net For example, rhodium-catalyzed carbene insertion can functionalize C-H bonds along the alkyl chain. nih.gov

Building upon derivatization and functionalization strategies, heteroatoms and entire heterocyclic rings can be introduced to the this compound scaffold. mdpi.com

Introduction of Heteroatoms: α-Halogenation of the ketone can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid, introducing a bromine atom at the carbon adjacent to the carbonyl. This α-haloketone is a versatile intermediate for introducing other heteroatoms (e.g., oxygen, nitrogen, sulfur) via nucleophilic substitution reactions.

Synthesis of Heterocyclic Moieties: The ketone and its derivatives can serve as precursors for building heterocyclic rings. For instance, the reaction of an α,β-unsaturated derivative of this compound (prepared via α-bromination followed by elimination) with hydrazine can yield a pyrazole (B372694) ring. clockss.org Similarly, reaction with hydroxylamine can produce isoxazoles, and reaction with thiourea (B124793) can lead to thiazine (B8601807) derivatives. tsijournals.com These reactions significantly expand the chemical diversity derivable from the parent ketone.

Functionalization Type Target Site Reagent/Catalyst Example Potential Product Class
C-H ArylationAromatic Ring (C6)Pd(OAc)₂, LigandBiaryl compound
α-Alkylationα-CarbonRh-catalyst, Olefinα-Alkyl ketone
α-Brominationα-CarbonN-Bromosuccinimide (NBS)α-Bromoketone
Heterocycle FormationCarbonyl + α-positionHydrazine (after α,β-unsaturation)Pyrazole derivative

Modification of the Alkyl Chain for Specific Applications

The hexyl alkyl chain of this compound presents a versatile platform for derivatization, enabling the introduction of various functional groups to tailor the molecule's properties for specific applications. Strategic modifications can be directed toward enhancing potency, altering pharmacokinetic profiles, or introducing reactive handles for conjugation to other molecules. Research into the functionalization of long-chain alkyl aromatic ketones has illuminated several viable strategies, primarily centered on selective oxidation and halogenation reactions.

Terminal and Sub-terminal Functionalization

One prominent strategy for modifying the alkyl chain is through selective oxidation. While direct oxidation of an unactivated aliphatic chain can be challenging, catalytic systems have been developed to introduce functionality at or near the terminal position. For instance, the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can lead to the cleavage of the alkyl chain at the benzylic position, resulting in the formation of a carboxylic acid. organicchemistryguide.commasterorganicchemistry.comyoutube.comlumenlearning.comlibretexts.org This aggressive oxidation, however, is not suitable for subtle modifications of the hexyl chain itself.

More controlled oxidation can be achieved using milder reagents or catalytic systems. For example, Wacker-type oxidation, typically employing a palladium catalyst, can oxidize terminal alkenes to methyl ketones. nih.govscribd.comnih.govlibretexts.orgchem-station.com While this compound does not possess a terminal alkene, this methodology becomes relevant if a terminal double bond is first introduced into the hexyl chain via a separate dehydrogenation step.

Remote C–H functionalization has emerged as a powerful tool for activating specific positions along an alkyl chain. These methods often utilize a directing group to position a metal catalyst at a specific C-H bond, enabling the introduction of various functional groups. While specific examples for this compound are not extensively documented, the principles of remote C–H functionalization are broadly applicable to long-chain alkyl aromatic ketones.

Halogenation Strategies

Free-radical halogenation offers a direct method for introducing halogen atoms onto the alkyl chain. chegg.com The regioselectivity of this reaction is influenced by the stability of the resulting radical intermediate. In the case of a hexyl chain, bromination is generally more selective than chlorination, favoring substitution at the secondary carbons. Benzylic C-H bonds are particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical. lumenlearning.comyoutube.comyoutube.comlibretexts.org Therefore, reaction conditions must be carefully controlled to favor halogenation on the hexyl chain over the ethyl group's benzylic position. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method for achieving selective benzylic bromination. libretexts.org

Reaction Type Substrate Reagents and Conditions Product(s) Typical Yield (%) Key Application/Significance
Free-Radical Brominationn-HexylbenzeneN-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl4, reflux1-Bromo-1-phenylhexane and other brominated isomersVaries with conditionsIntroduction of a handle for further nucleophilic substitution or elimination reactions.
Benzylic Oxidationn-HexylbenzeneKMnO4, H2O, heatBenzoic AcidHighComplete conversion of the alkyl chain to a carboxylic acid.
Wacker-Type Oxidation (of a precursor)1-Phenyl-5-hexenePdCl2, CuCl2, O2, DMF/H2O1-Phenylhexan-5-oneModerate to HighIntroduction of a ketone functionality at a specific position.
Remote C-H Arylation (hypothetical)This compoundPd(OAc)2, Directing Group, Aryl HalideArylated this compound derivativesVariesFormation of new carbon-carbon bonds to introduce aryl substituents.

Table 1: Representative Derivatization Strategies for Long-Chain Alkyl Aromatic Compounds

These derivatization strategies provide a toolbox for the synthetic chemist to modify the alkyl chain of this compound. The resulting functionalized analogues can then be evaluated for their specific applications, which may range from materials science to the development of new biologically active compounds. The choice of derivatization strategy will ultimately depend on the desired final product and its intended use.

Applications of 1 2 Ethylphenyl Hexan 1 One in Advanced Organic Synthesis

Precursor for Complex Organic Molecules

Despite a thorough search for the use of 1-(2-Ethylphenyl)hexan-1-one as a precursor in the synthesis of more complex organic molecules, no specific examples or studies were identified in the available scientific literature.

Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. While aryl ketones can be utilized in various MCRs, no literature could be found that specifically documents the use of this compound as a building block in any such reactions.

Intermediate in the Synthesis of Structurally Related Compounds

The role of a chemical compound as an intermediate is crucial in multi-step synthetic pathways. However, no published research articles or patents describe the isolation or in-situ formation of this compound as an intermediate in the synthesis of other structurally related compounds.

Research Tools in Chemical Biology

Chemical biology often employs small molecules as tools to study biological systems. The potential application of this compound in this field was investigated, but no relevant studies were uncovered.

Probes for Enzyme Interactions

Small molecules can be designed as probes to study the structure and function of enzymes. There is no available research that details the use of this compound as a chemical probe for investigating enzyme interactions.

Advanced Materials Chemistry

The synthesis of novel materials with specific properties is a significant area of chemical research. An extensive search did not reveal any instances of this compound being used in the field of advanced materials chemistry.

Precursors for Liquid-Crystalline Compounds

The defining characteristic of calamitic (rod-shaped) liquid crystals is their molecular structure, which comprises a rigid core, typically composed of aromatic rings, and flexible terminal alkyl chains. colorado.edu The anisotropic nature of these molecules allows for the formation of mesophases. This compound possesses the fundamental components that can be elaborated into a liquid-crystalline structure. The 2-ethylphenyl group can serve as a building block for the rigid core, while the hexanoyl chain can be a precursor to the flexible tail.

Although not a mesogen itself, this compound can be chemically modified to construct molecules with liquid-crystalline properties. A plausible synthetic route involves the conversion of the ketone into a more extended, rigid system. For instance, the carbonyl group can be transformed into a linking group, such as an imine or an ester, to connect to another aromatic ring. The hexanoyl chain could be reduced to a hexyl group to serve as the flexible tail, a common feature in liquid crystal design. The length of such alkyl chains significantly influences the type of mesophase (nematic or smectic) and the transition temperatures. mdpi.com

Further elaboration of the aromatic core could involve palladium-catalyzed cross-coupling reactions to introduce other aromatic or heteroaromatic rings, thereby increasing the molecular rigidity and aspect ratio, which are crucial for the formation of liquid crystal phases. The 2-ethyl substituent on the phenyl ring could influence the packing of the molecules in the mesophase, potentially lowering the melting point or altering the phase behavior compared to its linear isomers.

Table 1: Potential Synthetic Modifications of this compound for Liquid Crystal Synthesis

Reaction Type Reagents/Conditions Resulting Functional Group Role in Liquid Crystal Structure
ReductionNaBH4 or H2/Pd-CSecondary alcohol/Hexyl chainFlexible tail
Reductive AminationAr-NH2, H2/CatalystSecondary amineLinking group
Esterification (via Baeyer-Villiger)m-CPBAEsterLinking group
CondensationHydrazine (B178648) derivativesHydrazoneLinking group

Components in Polymer Synthesis

High-performance polymers, such as poly(aryl ether ketone)s (PAEKs), are valued for their exceptional thermal stability and mechanical strength. researchgate.net The synthesis of these polymers often relies on the nucleophilic aromatic substitution reaction between a bisphenol and a dihalobenzophenone. Aryl alkyl ketones, including this compound, can serve as precursors to bisphenol monomers.

A well-established method for synthesizing bisphenols is the acid-catalyzed condensation of a ketone with two equivalents of a phenol. google.comrsc.org By reacting this compound with phenol, a novel bisphenol monomer could be synthesized. This monomer would feature a hexyl chain and a 2-ethylphenyl group attached to the central carbon atom.

The structure of this bisphenol monomer, particularly the presence of the alkyl groups, would be expected to influence the properties of the resulting PAEK. The flexible hexyl chain and the ethyl group could enhance the solubility of the polymer in organic solvents, facilitating its processing. researchgate.net These groups would also disrupt the close packing of the polymer chains, likely leading to a more amorphous polymer with a lower glass transition temperature compared to PAEKs derived from simpler ketones like acetone (B3395972) (which yields Bisphenol A). tandfonline.com

The general synthetic approach would involve the polycondensation of this newly synthesized bisphenol with a dihaloaryl ketone, such as 4,4'-difluorobenzophenone, in the presence of a weak base like potassium carbonate. nih.gov

Table 2: Plausible Synthesis of a PAEK from this compound

Step Reaction Reactants Product
1Bisphenol SynthesisThis compound, Phenol, Acid CatalystBisphenol monomer
2PolycondensationBisphenol monomer, 4,4'-Difluorobenzophenone, K2CO3Poly(aryl ether ketone)

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules with extended π-conjugated systems, often featuring electron-donating and electron-accepting groups, can exhibit significant NLO properties. Chalcones (1,3-diaryl-2-propen-1-ones) are a class of compounds that have been extensively studied for their NLO capabilities due to the conjugation between the two aromatic rings through an α,β-unsaturated carbonyl system. researchgate.net

Aryl ketones are key starting materials for the synthesis of chalcones via the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction between an aryl ketone and an aromatic aldehyde. acs.org this compound can readily serve as the ketone component in this reaction.

By condensing this compound with an aromatic aldehyde bearing a strong electron-withdrawing group (e.g., a nitro group) or an electron-donating group (e.g., a dimethylamino group), a push-pull chalcone (B49325) derivative can be synthesized. The resulting molecule would have a donor-π-acceptor (D-π-A) or acceptor-π-donor (A-π-D) structure, which is known to enhance the second-order hyperpolarizability (β), a measure of the molecule's NLO response. analis.com.my

The 2-ethylphenyl group from the ketone would form one of the aryl rings of the chalcone. While the hexyl chain attached to the carbonyl group is not directly part of the conjugated system, its steric and electronic influence could subtly affect the crystal packing and, consequently, the bulk NLO properties of the material. Theoretical and experimental studies on similar chalcones have shown that modifications to the substituent groups on the phenyl rings can significantly tune the NLO response. redalyc.orgrsc.org

Table 3: Theoretical First Hyperpolarizability (β) of Structurally Related Chalcone Derivatives

Chalcone Derivative Substituent on Phenyl Ring A (from Ketone) Substituent on Phenyl Ring B (from Aldehyde) Calculated First Hyperpolarizability (βtot) (10-30 esu)
(E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one4-Methyl (Donor)None~15-20
(E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one4-Nitro (Acceptor)None~25-30
3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-one4-PhenylethynylNaphthyl420.51 analis.com.my
(E)-3-(2-methoxyphenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one2-Phenylsulfonylamine2-Methoxyphenyl (Donor)Varies with frequency rsc.org

Note: The data in this table is illustrative and based on values reported for structurally similar compounds to demonstrate the effect of substituents on NLO properties. The exact value for a chalcone derived from this compound would require specific synthesis and measurement.


Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 1-(2-Ethylphenyl)hexan-1-one, and how should data interpretation be optimized?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and alkyl chain integrity. For example, methyl and ethyl groups on the phenyl ring produce distinct splitting patterns in 1H^{1}\text{H}-NMR (e.g., triplet for ethyl groups). Calibration curves for analogous compounds (e.g., 1-(2,4-dihydroxy-3,5-dimethylphenyl)hexan-1-one) can guide integration and peak assignment .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns. Compare with databases for structural validation.
  • Infrared (IR) Spectroscopy : Key functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1}) confirm ketone presence.

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer :

  • Friedel-Crafts Acylation : React 2-ethylbenzene with hexanoyl chloride using Lewis acid catalysts (e.g., AlCl3_3). Monitor reaction temperature (<0°C) to minimize side reactions like polyacylation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Recrystallization in ethanol enhances purity.
  • Yield Optimization : Use stoichiometric excess of 2-ethylbenzene (1.5 eq.) and slow addition of acyl chloride to prevent catalyst deactivation.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Refer to safety data sheets (SDS) for structurally similar ketones (e.g., 2-hydroxycyclohexan-1-one). Use PPE (gloves, goggles) to avoid skin/eye contact .
  • Storage : Store in airtight containers under inert gas (N2_2) to prevent oxidation. Keep away from strong oxidizers and reducing agents .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectral data for this compound be resolved?

  • Methodological Answer :

  • SHELXL Refinement : Apply iterative refinement (e.g., SHELXL) to X-ray crystallography data to resolve atomic positional mismatches. Adjust thermal parameters and occupancy rates for disordered ethyl/phenyl groups .
  • DFT Calculations : Compare computed 13C^{13}\text{C}-NMR shifts (via Gaussian or ORCA) with experimental data. Discrepancies >2 ppm may indicate conformational flexibility or solvent effects .
  • Multi-Technique Validation : Cross-validate using IR, Raman, and MS to confirm structural consistency.

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Degradation products (e.g., hydrolysis to carboxylic acid) indicate pH sensitivity .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C. For aqueous solutions, stability decreases above pH 7 due to ketone hydrolysis .

Q. How can structure-activity relationships (SAR) be explored for this compound analogs in pharmacological studies?

  • Methodological Answer :

  • Analog Synthesis : Modify the alkyl chain length (e.g., pentan- vs. hexan-one) or substituent positions (e.g., 4-ethyl vs. 2-ethyl). Compare binding affinity in receptor assays (e.g., dopamine transporters) .
  • Computational Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., monoamine transporters). Correlate docking scores with in vitro activity data .
  • Toxicological Screening : Assess cytotoxicity in HEK-293 cells via MTT assay. Structural analogs like 4-methylphenyl derivatives show higher metabolic toxicity .

Notes

  • Legal and pharmacological data should align with DEA scheduling guidelines for structural analogs .
  • For synthesis and characterization, prioritize peer-reviewed protocols from crystallography and organic chemistry literature .

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